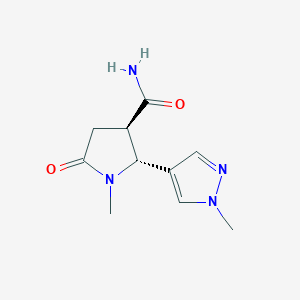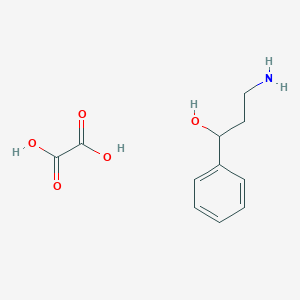
3-Amino-1-phenylpropan-1-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5. It is a derivative of 3-amino-1-phenylpropan-1-ol, where the hydroxyl group is esterified with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenylpropan-1-ol oxalate typically involves the reaction of 3-amino-1-phenylpropan-1-ol with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired purity and yield of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-phenylpropan-1-ol oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Amino-1-phenylpropan-1-ol oxalate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Medicine: It could be explored for its therapeutic properties, including potential use as a drug precursor or intermediate.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 3-Amino-1-phenylpropan-1-ol oxalate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
3-Amino-1-phenylpropan-1-ol oxalate can be compared with other similar compounds, such as 3-amino-1-propanol and its derivatives These compounds share structural similarities but may differ in their functional groups and reactivity
Propiedades
IUPAC Name |
3-amino-1-phenylpropan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOSHWIDUCMPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate](/img/structure/B2819827.png)
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)
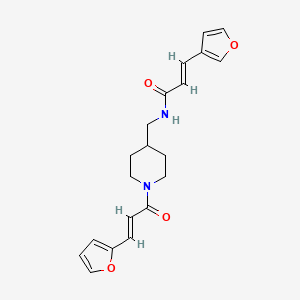

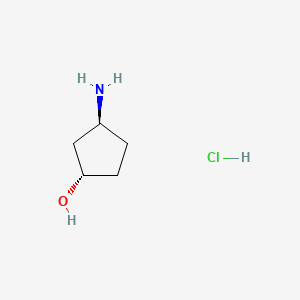
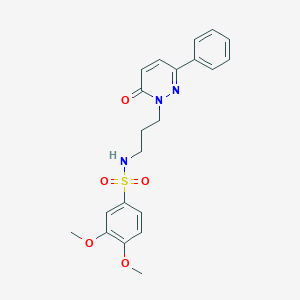
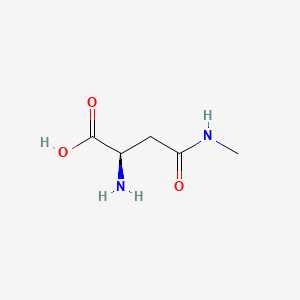
![1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2819840.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole](/img/structure/B2819843.png)

![10-(4-bromobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2819847.png)
![2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2819848.png)
